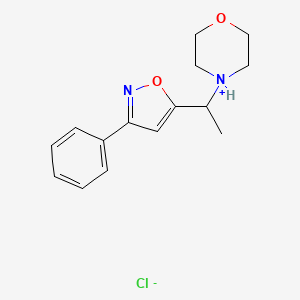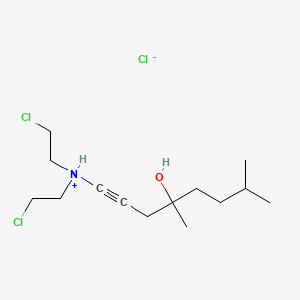
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate is an organic compound that belongs to the class of thioesters It is characterized by the presence of a phenyl group and a hydroxyphenyl group connected through a prop-2-enethioate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate typically involves the reaction of 4-hydroxycinnamic acid with thiophenol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an intermediate ester, which then undergoes a nucleophilic substitution to yield the desired thioester product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The phenyl and hydroxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and alcohols.
Substitution: Brominated or nitrated derivatives of the phenyl and hydroxyphenyl groups.
Scientific Research Applications
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate has several applications in scientific research:
Chemistry: Used as a model compound in studies of thioester chemistry and reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of (e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its antioxidant properties are attributed to the presence of the hydroxyphenyl group, which can scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)prop-2-enal: Similar structure but lacks the thioester group.
4-Hydroxyphenylacetate: Contains a hydroxyphenyl group but differs in the acyl moiety.
4-Hydroxybenzoic acid: Similar aromatic structure but with a carboxylic acid group instead of a thioester.
Uniqueness
(e)-s-Phenyl 3-(4-hydroxyphenyl)prop-2-enethioate is unique due to the presence of both a phenyl and a hydroxyphenyl group connected through a thioester linkage. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H12O2S |
|---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
S-phenyl (E)-3-(4-hydroxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C15H12O2S/c16-13-9-6-12(7-10-13)8-11-15(17)18-14-4-2-1-3-5-14/h1-11,16H/b11-8+ |
InChI Key |
VLUIGAOFASAWIQ-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)SC(=O)/C=C/C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CC=C(C=C1)SC(=O)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)
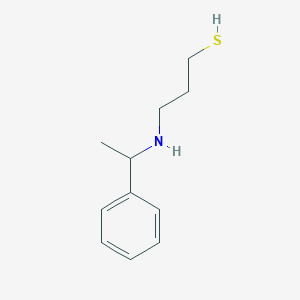
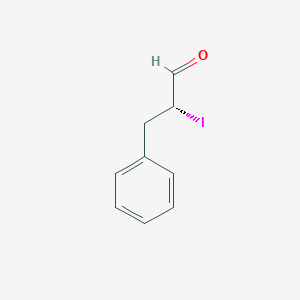
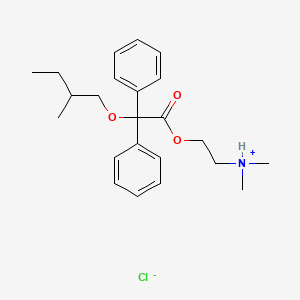
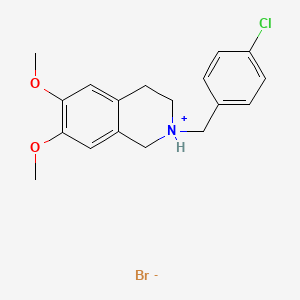
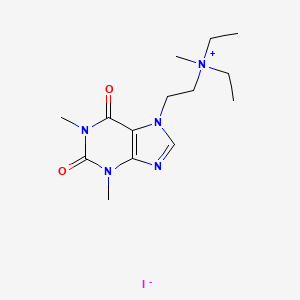
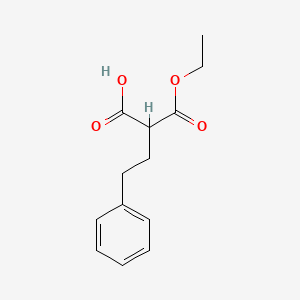
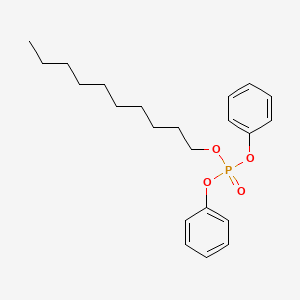
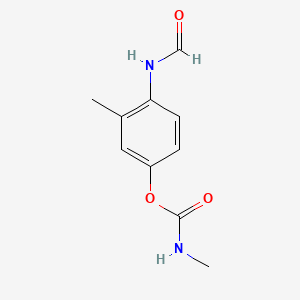
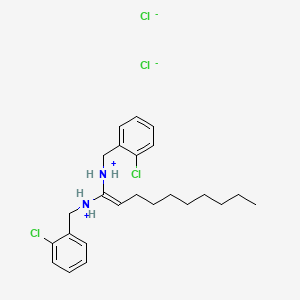
![2,7-Naphthalenedisulfonic acid, 4-[(5-chloro-4-methyl-2-sulfophenyl)azo]-3-hydroxy-, calcium strontium salt](/img/structure/B13738070.png)
![5-[(Ethoxycarbonyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B13738093.png)
